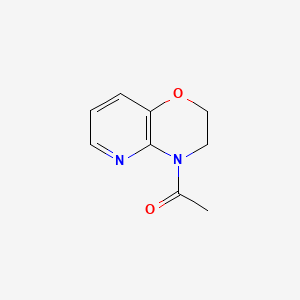

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

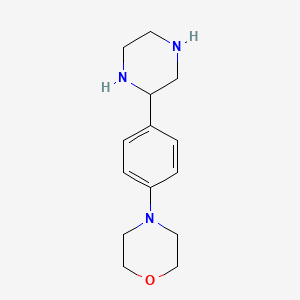

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine, also known as DHAPO, is a heterocyclic aromatic compound with a bicyclic structure. It is a member of the pyridine family and is composed of two fused rings, one pyridine and one oxazine. DHAPO has a wide range of applications in both scientific research and industrial processes. It is used as a starting material for the synthesis of a variety of heterocyclic compounds, including pharmaceuticals and agrochemicals. Additionally, DHAPO has been studied extensively for its potential therapeutic and pharmacological effects.

Scientific Research Applications

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including pharmaceuticals and agrochemicals. Additionally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been studied extensively for its potential therapeutic and pharmacological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, as well as potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been studied for its potential use as a drug delivery vehicle and as a contrast agent for medical imaging.

Mechanism of Action

The exact mechanism of action of 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is not yet fully understood. However, it is believed to exert its therapeutic and pharmacological effects by binding to and modulating the activity of various cellular targets, including enzymes, receptors, and ion channels. For example, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been found to bind to and modulate the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. Additionally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been found to bind to and modulate the activity of various receptors, such as the serotonin receptor 5-HT1A and the cannabinoid receptor CB1. Finally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been found to bind to and modulate the activity of various ion channels, such as the voltage-gated potassium channel Kv1.3.

Biochemical and Physiological Effects

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. Additionally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been found to have neuroprotective effects, as well as potential applications in the treatment of neurological disorders such as Alzheimer's disease. Finally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine has been found to have antioxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine in lab experiments is its availability. 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is commercially available and can be easily synthesized using a variety of methods. Additionally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is relatively stable and has a wide range of applications in scientific research. However, there are some limitations to using 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine in lab experiments. For example, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a relatively small molecule and can be difficult to detect in complex mixtures. Additionally, 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine is a relatively new compound and its exact mechanism of action is not yet fully understood.

Synthesis Methods

3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine can be synthesized via a variety of methods, including the Leuckart reaction, the Vilsmeier-Haack reaction, the Buchwald-Hartwig reaction, and the Ullmann reaction. The Leuckart reaction is a two-step process in which an aryl halide is reacted with an amine to form an aryl amine, which is then reacted with an aldehyde or ketone to form 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine. The Vilsmeier-Haack reaction is a two-step process in which an aryl halide is reacted with phosphorus oxychloride and an amine to form an aryl amine, which is then reacted with an aldehyde or ketone to form 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine. The Buchwald-Hartwig reaction is a two-step process in which an aryl halide is reacted with an amine to form an aryl amine, which is then reacted with an aryl boronic acid to form 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine. Finally, the Ullmann reaction is a three-step process in which an aryl halide is reacted with an amine to form an aryl amine, which is then reacted with an aryl boronic acid to form an aryl boronic ester, which is then reacted with a nucleophile to form 3,4-Dihydro-4-acetyl-2H-pyrido(3,2-b)-1,4-oxazine.

properties

IUPAC Name |

1-(2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7(12)11-5-6-13-8-3-2-4-10-9(8)11/h2-4H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMERAIUXNFGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCOC2=C1N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89970-14-9 |

Source

|

| Record name | 2H-Pyrido(3,2-b)-1,4-oxazine, 3,4-dihydro-4-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089970149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)